1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as 3,5-difluorobenzyl chloride, methylamine, and pyrrolidine. Reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts. Major products formed from these reactions vary depending on the type of reaction and the reagents used .
Scientific Research Applications
1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione can be compared with other similar compounds, such as:
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid: This compound shares structural similarities but differs in its functional groups and overall reactivity.
5-{[3-(3,5-difluorobenzyl)-1-pyrrolidinyl]methyl}-1-methyl-1H-imidazole: Another structurally related compound with distinct chemical properties and applications.
7-{[3-(3,5-difluorobenzyl)-1-pyrrolidinyl]carbonyl}-2,3-dimethyl-3H-imidazo[4,5-b]pyridine: This compound also shares similarities but has unique features that differentiate it from 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione.
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-13-4-5-18-17(8-13)25(12-14-9-15(21)11-16(22)10-14)23-19(29(18,27)28)20(26)24-6-2-3-7-24/h4-5,8-11H,2-3,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARBZYZOCRBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC(=C3)F)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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